molecular formula C20H24ClNO2S B12819646 Fzx3EB4ust CAS No. 22309-41-7

Fzx3EB4ust

Cat. No.: B12819646
CAS No.: 22309-41-7
M. Wt: 377.9 g/mol
InChI Key: QKLZAEDJRYFKLY-UHFFFAOYSA-N
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Description

Fzx3EB4ust: . This compound is characterized by its unique structure, which includes a chlorophenyl group, a thioether linkage, and a dimethoxyindanamine core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fzx3EB4ust typically involves multiple steps, starting with the preparation of the chlorophenyl thioether intermediate. This intermediate is then reacted with a dimethoxyindanamine derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or sodium hydride .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The process includes purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Fzx3EB4ust undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Fzx3EB4ust has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Fzx3EB4ust involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular pathways and physiological processes .

Comparison with Similar Compounds

  • 1-(2-((4-chlorophenyl)thio)ethyl)-6,7-dimethoxy-2,3-dihydro-1H-inden-2-amine
  • 1-(2-((4-bromophenyl)thio)ethyl)-6,7-dimethoxy-2,3-dihydro-1H-inden-2-amine
  • 1-(2-((4-fluorophenyl)thio)ethyl)-6,7-dimethoxy-2,3-dihydro-1H-inden-2-amine

Uniqueness: Fzx3EB4ust is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorophenyl thioether linkage and dimethoxyindanamine core make it particularly interesting for research in medicinal chemistry and material science .

Properties

CAS No.

22309-41-7

Molecular Formula

C20H24ClNO2S

Molecular Weight

377.9 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)sulfanylethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C20H24ClNO2S/c1-22-10-8-14-12-19(23-2)20(24-3)13-17(14)18(22)9-11-25-16-6-4-15(21)5-7-16/h4-7,12-13,18H,8-11H2,1-3H3

InChI Key

QKLZAEDJRYFKLY-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CCSC3=CC=C(C=C3)Cl)OC)OC

Origin of Product

United States

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